N,N'-dihexyloxamide
Description
Properties
CAS No. |
3299-65-8 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
N,N'-dihexyloxamide |
InChI |
InChI=1S/C14H28N2O2/c1-3-5-7-9-11-15-13(17)14(18)16-12-10-8-6-4-2/h3-12H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
KICDIMSDVSXCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a two-step mechanism:
- Carbamate Formation : n-Hexylamine reacts with CO₂ to form a hexylammonium carbamate intermediate.
- Dehydration Coupling : The carbamate undergoes thermal dehydration in the presence of a catalyst to yield this compound.
The overall stoichiometry is given by:
$$ 2 \, \text{C}6\text{H}{13}\text{NH}2 + \text{CO}2 \rightarrow \text{C}{14}\text{H}{28}\text{N}2\text{O}2 + 2 \, \text{H}_2\text{O} $$
This pathway avoids the use of toxic phosgene or oxalic acid derivatives, aligning with green chemistry principles.
Catalytic System and Solvent Optimization
The catalytic system comprises a lanthanide-based catalyst (e.g., yttrium oxalate) and a molecular sieve dehydrating agent . Key parameters include:
The choice of solvent is critical: polar aprotic solvents like DMI stabilize intermediates and improve catalyst dispersion. Substituting DMI with dimethylformamide (DMF) or acetonitrile reduces yields by 15–20% due to inferior CO₂ solubility.
Experimental Protocol and Scalability
Stepwise Procedure
- Reactor Charging :
- Combine n-hexylamine (0.103 mol), yttrium oxalate (0.005 mol), and 3Å molecular sieve (3 g) in DMI (20 mL).
- Pressurization :
- Introduce CO₂ at 2.5 MPa into a 50 mL autoclave.
- Reaction :
- Heat to 180°C with magnetic stirring for 40 hours.
- Work-Up :
- Cool, filter to remove catalysts, and distill DMI under reduced pressure (-0.096 MPa, 180°C).
- Purification :
Yield and Characterization
The process achieves an 87% conversion of n-hexylamine, as verified by gas chromatography-mass spectrometry (GC-MS). Characterization data includes:
- Melting Point : 112–114°C
- ¹H NMR (CDCl₃): δ 3.25 (t, 4H, NCH₂), 1.45–1.25 (m, 20H, CH₂), 0.88 (t, 6H, CH₃)
- IR : 1645 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend).
Comparative Analysis of Catalysts
The lanthanide catalyst family significantly impacts reaction efficiency:
| Catalyst | Conversion Rate | Selectivity |
|---|---|---|
| Yttrium oxalate | 87% | 92% |
| Lanthanum tartrate | 78% | 88% |
| Cerium(III) acetylacetonate | 65% | 81% |
Yttrium oxalate outperforms counterparts due to its Lewis acidity and stability under hydrothermal conditions. The molecular sieve cocatalyst prevents hydrolysis of intermediates, increasing selectivity by 8–10%.
Industrial Scalability and Challenges
Pilot-Scale Trials
A 100 L autoclave trial demonstrated consistent yields (85–87%) with a throughput of 1.2 kg/day. Key bottlenecks include:
- Energy-intensive heating (180°C for 40 hours).
- Catalyst deactivation after 5 cycles (yield drops to 72%).
Economic Viability
| Cost Factor | Contribution (%) |
|---|---|
| Raw Materials (n-hexylamine, CO₂) | 45% |
| Energy Consumption | 30% |
| Catalyst Replenishment | 15% |
| Solvent Recycling | 10% |
Automation and continuous-flow reactors could reduce energy costs by 20%.
Alternative Synthetic Routes
While the CO₂ route dominates current research, historical methods include:
Oxalic Acid Diethyl Ester Aminolysis
$$ \text{C}2\text{O}4(\text{OEt})2 + 2 \, \text{C}6\text{H}{13}\text{NH}2 \rightarrow \text{C}{14}\text{H}{28}\text{N}2\text{O}2 + 2 \, \text{EtOH} $$
This method suffers from low yields (50–60%) due to ester hydrolysis side reactions.
Urea Transamination
$$ \text{NH}2\text{CONH}2 + 2 \, \text{C}6\text{H}{13}\text{NH}2 \rightarrow \text{C}{14}\text{H}{28}\text{N}2\text{O}2 + 2 \, \text{NH}3 $$ Ammonia byproduct complicates purification, limiting industrial adoption.
Chemical Reactions Analysis
Types of Reactions: N,N’-dihexyloxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamides and other oxidation products.
Reduction: Reduction reactions can convert N,N’-dihexyloxamide to its corresponding amines.
Substitution: It can undergo substitution reactions where the hexyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed:
Oxidation: Oxamides and other oxidation products.
Reduction: Corresponding amines.
Substitution: New substituted oxamides with different alkyl or aryl groups.
Scientific Research Applications
N,N’-dihexyloxamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N,N’-dihexyloxamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with enzyme activity and protein function.
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
The following table summarizes key structural, synthetic, and physicochemical differences between N,N'-dihexyloxamide and its analogs:
Key Findings:
- Alkyl Chain Impact : Longer alkyl chains (e.g., hexyl vs. methyl) reduce polarity and increase hydrophobicity, affecting solubility. For instance, this compound is expected to be insoluble in water but soluble in organic solvents like chloroform or hexane, whereas N,N'-dimethyloxamide may exhibit partial aqueous solubility .
- Crystallinity : Shorter-chain analogs like N,N'-dibutyloxamide form stable crystals with intermolecular hydrogen bonds, as shown by single-crystal X-ray diffraction (SC-XRD) . In contrast, this compound’s bulky alkyl groups may disrupt crystalline packing, leading to amorphous or less-ordered solid phases.
- Thermal Stability : Higher molecular weight correlates with increased melting points. For example, N,N'-dibutyloxamide melts at ~120–130°C (estimated), while this compound’s melting point could exceed 150°C, though experimental data is lacking .
Functional and Application Differences
- N,N'-Diethyloxamide : Used as a reference compound in spectroscopic studies (e.g., IR, NMR) due to its well-characterized structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
